molecular formula C9H11NO3 B12838133 3-Amino-2-methoxy-5-methylbenzoic acid

3-Amino-2-methoxy-5-methylbenzoic acid

Cat. No.: B12838133
M. Wt: 181.19 g/mol
InChI Key: STGLYHZMQFURHR-UHFFFAOYSA-N
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Description

3-Amino-2-methoxy-5-methylbenzoic acid is a substituted benzoic acid derivative featuring an amino group at position 3, a methoxy group at position 2, and a methyl group at position 5.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-amino-2-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

STGLYHZMQFURHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-amino-2-methoxy-5-methylbenzoic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the amino group, converting it to an amine or other derivatives.

    Substitution: The methoxy and amino groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Amino-2-methoxy-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-methoxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties/Applications
3-Amino-2-methoxy-5-methylbenzoic acid - 3-NH₂, 2-OCH₃, 5-CH₃ C₉H₁₁NO₃ Building block for heterocycles
2-Amino-3-methylbenzoic acid 4389-45-1 2-NH₂, 3-CH₃ C₈H₉NO₂ Reagent-grade synthesis
5-Amino-2-hydroxy-3-methylbenzoic acid 6265-14-1 5-NH₂, 2-OH, 3-CH₃ C₈H₉NO₃ Dye intermediate
5-((Boc)amino)-2-methoxybenzoic acid 1075242-43-1 5-NHBoc, 2-OCH₃ C₁₃H₁₇NO₅ Pharmaceutical intermediate
3-Bromo-2-methoxy-5-methylbenzoic acid 73469-58-6 3-Br, 2-OCH₃, 5-CH₃ C₉H₉BrO₃ Cross-coupling reactions

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